1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BP 554 maleate is a selective agonist of the 5-hydroxytryptamine 1A receptor. The 5-hydroxytryptamine 1A receptor is a G protein-coupled receptor for the endogenous neurotransmitter serotonin, which mediates inhibitory neurotransmission. BP 554 maleate has shown higher affinity for the 5-hydroxytryptamine 1A receptor compared to other receptors such as 5-hydroxytryptamine 2, alpha-2 adrenergic, dopamine D2, and benzodiazepine receptors .
Preparation Methods
BP 554 maleate is synthesized through a multi-step process. The synthetic route involves the reaction of 1-(3-(3,4-methylenedioxyphenoxy)propyl)-4-phenylpiperazine with maleic acid to form the maleate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial production methods for BP 554 maleate are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
BP 554 maleate undergoes various chemical reactions, including:
Oxidation: BP 554 maleate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of BP 554 maleate may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: BP 554 maleate can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
BP 554 maleate has a wide range of scientific research applications, including:
Chemistry: BP 554 maleate is used as a reference compound in studies involving serotonin receptors and their ligands.
Biology: In biological research, BP 554 maleate is used to study the role of serotonin receptors in various physiological processes, including mood regulation, anxiety, and neurogenesis.
Medicine: BP 554 maleate is investigated for its potential therapeutic effects in treating conditions such as depression, anxiety disorders, and schizophrenia.
Industry: BP 554 maleate is used in the development of new pharmaceuticals targeting serotonin receptors, as well as in the production of research chemicals for academic and industrial laboratories
Mechanism of Action
BP 554 maleate exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1A receptor. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate. The downstream effects include modulation of neurotransmitter release, changes in neuronal excitability, and alterations in gene expression. The molecular targets and pathways involved in the action of BP 554 maleate include the serotonin receptor, brain-derived neurotrophic factor receptor, and associated signaling cascades .
Comparison with Similar Compounds
BP 554 maleate is unique in its high selectivity and affinity for the 5-hydroxytryptamine 1A receptor compared to other similar compounds. Some similar compounds include:
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another selective 5-hydroxytryptamine 1A receptor agonist, but with different pharmacokinetic properties.
Buspirone: A partial agonist of the 5-hydroxytryptamine 1A receptor, used clinically for the treatment of anxiety disorders.
Flesinoxan: A selective 5-hydroxytryptamine 1A receptor agonist with anxiolytic and antidepressant properties.
BP 554 maleate stands out due to its higher affinity and selectivity for the 5-hydroxytryptamine 1A receptor, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCXNOHQTALBRA-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.